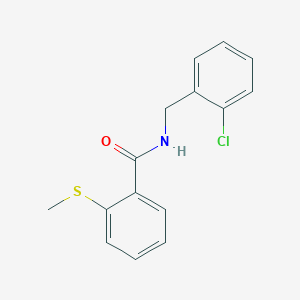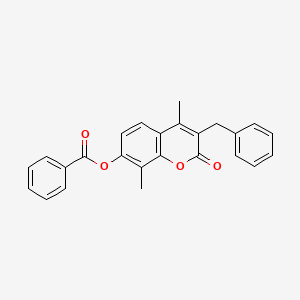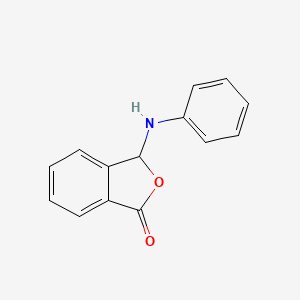
N-(2-chlorobenzyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(methylthio)benzamide, also known as CB-13, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. CB-13 is a member of the benzoylindole family of compounds, which are structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). However, unlike THC, CB-13 is not a naturally occurring compound and must be synthesized in a laboratory setting.
作用機序
N-(2-chlorobenzyl)-2-(methylthio)benzamide works by binding to and activating cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, mood, and appetite. By activating these receptors, N-(2-chlorobenzyl)-2-(methylthio)benzamide can produce a range of effects, including pain relief, relaxation, and altered mood.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(methylthio)benzamide has been shown to produce a range of biochemical and physiological effects in animal models. In one study, N-(2-chlorobenzyl)-2-(methylthio)benzamide was found to produce analgesic effects in rats, reducing their sensitivity to pain. Other studies have shown that N-(2-chlorobenzyl)-2-(methylthio)benzamide can produce anti-inflammatory effects and reduce anxiety-like behaviors in mice. Additionally, N-(2-chlorobenzyl)-2-(methylthio)benzamide has been shown to have antiproliferative effects on cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of N-(2-chlorobenzyl)-2-(methylthio)benzamide for use in laboratory experiments is that it is a synthetic compound, meaning that its purity and composition can be precisely controlled. Additionally, N-(2-chlorobenzyl)-2-(methylthio)benzamide has been shown to have a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of N-(2-chlorobenzyl)-2-(methylthio)benzamide is that it is not a naturally occurring compound, meaning that its effects may differ from those of naturally occurring cannabinoids. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(2-chlorobenzyl)-2-(methylthio)benzamide and its safety profile.
将来の方向性
There are several potential future directions for research on N-(2-chlorobenzyl)-2-(methylthio)benzamide. One area of interest is its potential as a treatment for pain and inflammation, as well as its potential as an alternative to opioid-based pain medications. Additionally, further research is needed to fully understand the potential anti-cancer effects of N-(2-chlorobenzyl)-2-(methylthio)benzamide and its mechanism of action in cancer cells. Finally, more research is needed to fully understand the safety profile of N-(2-chlorobenzyl)-2-(methylthio)benzamide and its potential for abuse or addiction.
合成法
The synthesis of N-(2-chlorobenzyl)-2-(methylthio)benzamide can be achieved through a multi-step process involving several chemical reactions. One common method involves the reaction of 2-chlorobenzyl chloride with methylthiophenol in the presence of a base to form the intermediate 2-(methylthio)benzyl chloride. This intermediate is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst to form N-(2-chlorobenzyl)-2-(methylthio)benzamide.
科学的研究の応用
N-(2-chlorobenzyl)-2-(methylthio)benzamide has been the subject of several studies investigating its potential therapeutic applications. One area of research has focused on its potential as a treatment for pain and inflammation, as it has been shown to activate the same receptors in the body that are targeted by THC. Other studies have explored its potential as a treatment for anxiety and depression, as well as its potential as an anti-cancer agent.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-19-14-9-5-3-7-12(14)15(18)17-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXHRGVZXUESQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)

![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)

![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)
![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)
![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)
![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5170318.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)